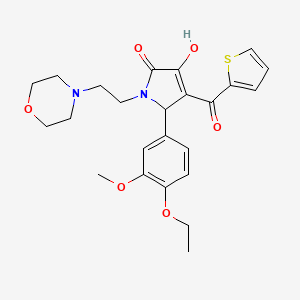![molecular formula C19H19N3O3 B12157359 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12157359.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide: is a chemical compound with the following structural formula:
C20H19Cl2N5O2
This compound combines an indole ring, an acetamide group, and a 3-methoxyphenyl moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method starts with the reaction of 4-acetylamino-3,5-dichlorobenzyl isocyanate with 1H-indole-1-ylamine. The resulting intermediate is then coupled with 3-methoxyphenylacetic acid under appropriate conditions to yield the target compound .
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, affecting its properties.
Substitution: Substitution reactions at different positions on the indole ring or the phenyl group are possible.
Acids and Bases: Used for hydrolysis, esterification, or amidation reactions.
Catalysts: Transition metal catalysts (e.g., palladium, nickel) facilitate coupling reactions.
Solvents: Organic solvents (e.g., DMF, DMSO) are commonly employed.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis of the amide group, substitution reactions, and cyclization may yield diverse derivatives.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Drug Discovery: Its unique structure makes it valuable for designing new pharmaceuticals.
Anticancer Potential: Some derivatives exhibit promising anticancer activity .
Neuroscience: Indole derivatives often interact with neurotransmitter receptors.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Pharmaceuticals: Potential drug candidates.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While this compound shares features with other indole derivatives, its specific combination of functional groups and substituents sets it apart. Similar compounds include:
Indomethacin: An anti-inflammatory drug.
Tryptophan: An essential amino acid.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-13(23)20-17-7-4-8-18-16(17)9-10-22(18)12-19(24)21-14-5-3-6-15(11-14)25-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,24) |
InChI Key |
ZROUIWMRCHJOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157277.png)

![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12157294.png)
![1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12157303.png)
![N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B12157315.png)

![methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B12157335.png)
![N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12157336.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157340.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12157343.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157344.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12157352.png)
![9-Bromo-5-(3-chlorophenyl)-2-(5-methylthiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157356.png)
![4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12157360.png)
